molecular formula C25H21FN2O4 B11208595 Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B11208595
M. Wt: 432.4 g/mol
InChI Key: CZGKORXWHBAQKP-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with various reagents to form the desired benzoxazin ring structure . The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine
  • 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline

Uniqueness

Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, contributes to its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C25H21FN2O4

Molecular Weight

432.4 g/mol

IUPAC Name

methyl 4-[2-(4-fluorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

InChI

InChI=1S/C25H21FN2O4/c1-30-22-5-3-4-19-21-14-20(15-10-12-18(26)13-11-15)27-28(21)24(32-23(19)22)16-6-8-17(9-7-16)25(29)31-2/h3-13,21,24H,14H2,1-2H3

InChI Key

CZGKORXWHBAQKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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